molecular formula C6H15N7O B12660536 1-Aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine CAS No. 86472-37-9

1-Aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine

Cat. No.: B12660536
CAS No.: 86472-37-9
M. Wt: 201.23 g/mol
InChI Key: KVOKPLHQNFFUOE-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Propanol, 1-amino-, reaction products with melamine involves the reaction of isopropanolamine with melamine. The process typically includes the following steps:

Industrial production methods for this compound may involve large-scale reactors and continuous processing to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Propanol, 1-amino-, reaction products with melamine undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, acids, and bases. The major products formed from these reactions are typically cross-linked polymers with enhanced mechanical and thermal properties .

Scientific Research Applications

2-Propanol, 1-amino-, reaction products with melamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-amino-, reaction products with melamine involves the formation of cross-linked polymer networks. The molecular targets include the functional groups on melamine and isopropanolamine, which react to form stable bonds. The pathways involved in this process include condensation and polymerization reactions, leading to the formation of a three-dimensional network .

Comparison with Similar Compounds

2-Propanol, 1-amino-, reaction products with melamine can be compared with other amino resins such as:

The uniqueness of 2-Propanol, 1-amino-, reaction products with melamine lies in its combination of chemical resistance, mechanical strength, and versatility in various applications .

Properties

CAS No.

86472-37-9

Molecular Formula

C6H15N7O

Molecular Weight

201.23 g/mol

IUPAC Name

1-aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.C3H9NO/c4-1-7-2(5)9-3(6)8-1;1-3(5)2-4/h(H6,4,5,6,7,8,9);3,5H,2,4H2,1H3

InChI Key

KVOKPLHQNFFUOE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O.C1(=NC(=NC(=N1)N)N)N

Origin of Product

United States

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